molecular formula C21H24N6 B5713625 [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile

[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile

Cat. No. B5713625
M. Wt: 360.5 g/mol
InChI Key: JUUYTVOKTNSKHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves base-catalyzed ring transformations, utilizing suitably functionalized precursors and catalysis to achieve the desired molecular architecture. For instance, efficient synthesis methods have been developed for related compounds, such as (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles, through base-catalyzed ring transformation of 2H-pyran-2-ones using 2-aminopyrazine and arylamidinium salts (Pratap et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by their unique fused ring system, which impacts their chemical reactivity and interaction with biological targets. Structural analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the molecular configuration and understanding the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Pyrazolopyrimidine compounds participate in various chemical reactions, leading to a broad range of derivatives with potential biological activities. Their reactivity can be tailored by modifying functional groups, enabling the synthesis of compounds with desired chemical properties. For example, cyanoacetylation reactions have been employed to synthesize pyrazolo[3,4-d]pyrimidin-6-yl derivatives, showcasing the versatility of pyrazolopyrimidines as synthetic intermediates (Salaheldin, 2009).

Mechanism of Action

Target of Action

It is known that similar compounds with a pyrazolo[1,5-a]pyrimidin-7 core structure have been associated with various modes of action against mycobacterium tuberculosis (mtb) .

Biochemical Pathways

Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (fad)-dependent hydroxylase (rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen . This suggests that the compound may interact with metabolic pathways involving FAD-dependent hydroxylases.

Result of Action

The compound has shown promising activity against Mtb within macrophages . This suggests that it may have a significant impact on the cellular level, potentially affecting the survival and replication of Mtb within host cells.

Future Directions

Pyrazolo[1,5-a]pyrimidines have multiple pharmacological activities including anti-inflammatory, antitumor, anti-bacterial, anti-viral, antimetabolites, anxiolytic, antitrypanosomal, antichistosomal, and analgesic . Thus, they are a promising area for future research and drug development .

properties

IUPAC Name

2-[4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-16(2)19-14-20(26-12-10-25(9-8-22)11-13-26)27-21(24-19)18(15-23-27)17-6-4-3-5-7-17/h3-7,14-16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUYTVOKTNSKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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